![molecular formula C11H12Cl2N4OS B3842333 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide](/img/structure/B3842333.png)
3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide
Übersicht
Beschreibung
3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide, also known as ACHN-490, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of hydrazones and is synthesized by a simple method.
Wirkmechanismus
3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide works by inhibiting bacterial cell wall synthesis. It binds to the enzyme UDP-N-acetylmuramyl-L-alanine ligase (MurC), which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurC, 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide prevents the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide has been shown to have low toxicity in animal models, with no significant adverse effects observed. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide is primarily eliminated through the kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide is its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It also has efficacy against biofilms, which are notoriously difficult to treat. However, one of the limitations of 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide is its low solubility, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several potential future directions for 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide. One area of research could be the development of new formulations to improve its solubility and bioavailability. Another area of research could be the investigation of its efficacy in combination with other antibacterial agents. Additionally, further preclinical and clinical studies are needed to fully evaluate its safety and efficacy in humans. Finally, the potential use of 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide in veterinary medicine could also be explored.
Conclusion:
In conclusion, 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide is a novel antibacterial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It works by inhibiting bacterial cell wall synthesis and has shown efficacy against biofilms. While it has some limitations, it has the potential to be a valuable addition to the arsenal of antibacterial agents available for the treatment of infectious diseases. Further research is needed to fully evaluate its safety and efficacy in humans and explore its potential use in veterinary medicine.
Wissenschaftliche Forschungsanwendungen
3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide has shown potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also shown efficacy against biofilms, which are notoriously difficult to treat. In preclinical studies, 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide has demonstrated efficacy in animal models of infection caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Eigenschaften
IUPAC Name |
(3E)-3-(carbamothioylhydrazinylidene)-N-(2,4-dichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N4OS/c1-6(16-17-11(14)19)4-10(18)15-9-3-2-7(12)5-8(9)13/h2-3,5H,4H2,1H3,(H,15,18)(H3,14,17,19)/b16-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTSMOUCQFPTBW-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



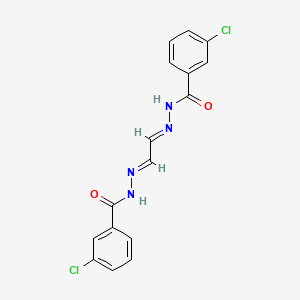
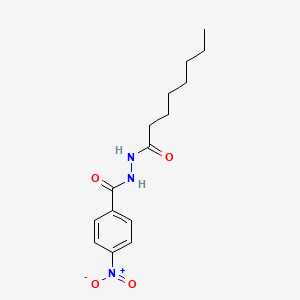
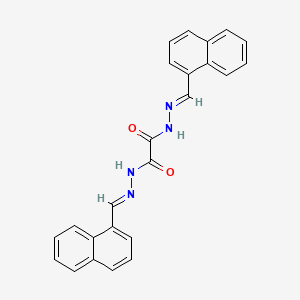

![N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842293.png)
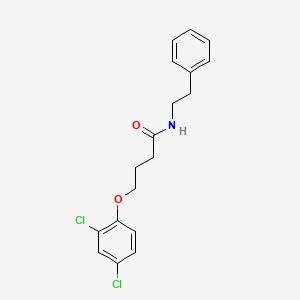
![3-(2-methylphenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B3842305.png)
![N'-[(4-fluorobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842307.png)
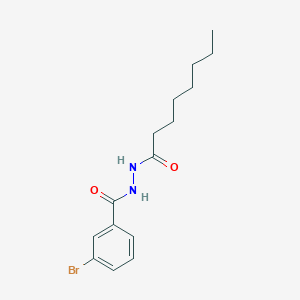

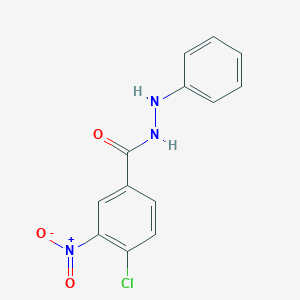
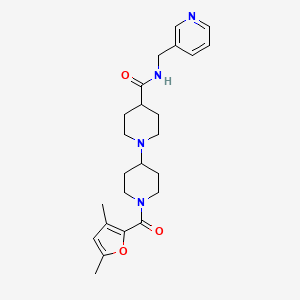
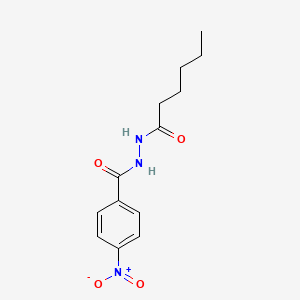
![N'-[1-(4-fluorophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B3842357.png)